molecular formula C5H9NO2 B096247 1-(Hydroxymethyl)pyrrolidin-2-one CAS No. 15438-71-8

1-(Hydroxymethyl)pyrrolidin-2-one

Cat. No.: B096247
CAS No.: 15438-71-8
M. Wt: 115.13 g/mol
InChI Key: PJEXUIKBGBSHBS-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)pyrrolidin-2-one is a chemical scaffold of significant interest in pharmaceutical and medicinal chemistry research. The pyrrolidinone core is a privileged structure in drug design, known for its presence in a range of bioactive molecules and approved therapeutics . This specific derivative, featuring a hydroxymethyl functional group, offers a versatile handle for synthetic elaboration and further chemical modification. Researchers value this compound for its potential as a key synthetic intermediate in the development of novel biologically active molecules . The saturated, non-aromatic nature of the pyrrolidine ring contributes to spatial, three-dimensional coverage, which is a strategic advantage in exploring pharmacophore space and optimizing the properties of drug candidates . In research settings, the 2-pyrrolidinone template has been investigated for its role in various pharmacological contexts, including as a potential building block for compounds with activity on the central nervous system . Its application is rooted in advancing the synthesis of complex molecular architectures for the treatment of human diseases, guided by structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(hydroxymethyl)pyrrolidin-2-one
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InChI

InChI=1S/C5H9NO2/c7-4-6-3-1-2-5(6)8/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJEXUIKBGBSHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID7065887
Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Molecular Weight

115.13 g/mol
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CAS No.

15438-71-8
Record name N-(Hydroxymethyl)-2-pyrrolidone
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Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name N-Methylolpyrrolidone
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Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name 1-(hydroxymethyl)pyrrolidin-2-one
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Chemical Reactivity and Mechanistic Investigations of 1 Hydroxymethyl Pyrrolidin 2 One

Reaction Pathways and Kinetic Studies

The hydroxymethylation of amides and related compounds to yield N-hydroxymethyl derivatives is a key reaction pathway involving 1-(hydroxymethyl)pyrrolidin-2-one. This transformation is essentially a cross-aldol reaction with formaldehyde (B43269). nih.gov Kinetic studies have shown that the rate of such reactions can be significantly influenced by the nature of the formaldehyde source. For instance, the depolymerization of paraformaldehyde, a common formaldehyde source, can be a rate-limiting step under mild conditions due to its limited solubility in many organic solvents. nih.gov

The reaction of the hydroxymethyl radical (CH₂OH) with nitric oxide (NO) and nitrogen dioxide (NO₂) has been studied to understand its kinetic behavior. The mechanism is suggested to involve the initial formation of a vibrationally excited complex. Depending on the reaction conditions, this complex can either dissociate back to the reactants or isomerize and then dissociate to form products. lookchem.com

A plausible explanation for the temperature dependence of the reaction rate is a shift in the reaction mechanism from an addition/decomposition pathway at lower temperatures to a direct abstraction pathway at higher temperatures. lookchem.com For the reaction of the deuterated hydroxymethyl radical (CD₂OH) with NO, an activation energy of 1.2 kcal/mol was determined in the 230–298 K range. lookchem.com

A study on the cyclization of amide dianions with epibromohydrin (B142927) to form 5-(hydroxymethyl)pyrrolidin-2-ones demonstrated a regioselective process. organic-chemistry.org The proposed mechanism involves the nucleophilic attack of the dianion at the bromine-bearing carbon of epibromohydrin, followed by an intramolecular cyclization. organic-chemistry.org This method has proven effective for a range of substituted N-arylacetamides. organic-chemistry.org

Table 1: Kinetic Data for the Reaction of Hydroxymethyl Radical

ReactantTemperature (K)Rate Constant (k) (cm³ s⁻¹)Activation Energy (Ea) (kcal/mol)
CD₂OH + NO298(2.2 ± 0.4) x 10⁻¹²1.2 (for 230-298 K)
CH₂OH + NO₂298(8.3 ± 4.1) x 10⁻¹²Not determined

This table presents kinetic data for the reaction of the hydroxymethyl radical with nitric oxide and nitrogen dioxide.

Role of Catalysts and Reagents in Transformations

Catalysts and specific reagents play a pivotal role in directing the transformations of this compound and its precursors. In the asymmetric transfer hydroxymethylation of activated isoindolinones, the piperidine-based Takemoto catalyst has been successfully employed. nih.gov This organocatalyst facilitates the preparation of enantioenriched hydroxymethylated products in good to excellent yields and enantiopurities. nih.gov

The choice of base is also critical. In the synthesis of 2-(hydroxymethyl)-3,4-dihydronaphthalen-1-one via an aldol (B89426) reaction of α-tetralone and formaldehyde, sodium carbonate is used as the base to facilitate the deprotonation of the α-carbon, leading to the formation of an enolate ion. ugent.be

In the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones from amide dianions, n-butyllithium is used to generate the necessary dianion from N-arylacetamides in tetrahydrofuran (B95107). organic-chemistry.org The use of a slight excess of the dianion was found to be optimal for achieving high yields. organic-chemistry.org

Reductive amination reactions involving 2-(hydroxymethyl)pyrrolidine utilize reagents such as TsOH·H₂O and NaCNBH₃. nih.gov Furthermore, the synthesis of various derivatives often involves coupling reactions like the Sonogashira and Suzuki-Miyaura reactions, which employ specific palladium catalysts and ligands. nih.gov

Stereochemical Outcomes and Diastereoselective Control

Achieving stereochemical control is a significant aspect of the synthesis of chiral molecules derived from or incorporating the pyrrolidin-2-one scaffold. In the asymmetric transfer hydroxymethylation of isoindolinones, the use of a chiral organocatalyst, such as the Takemoto catalyst, allows for the production of enantioenriched hydroxymethylated adducts with high enantiomeric ratios (e.r. from 81:19 to 97:3). nih.gov

The synthesis of axially chiral pyrrolidin-2-ones with high diastereoselectivity has been achieved through the cyclization of amide dianions with epibromohydrin. organic-chemistry.org This demonstrates that the reaction pathway allows for the transfer of chirality and the creation of stereodefined centers.

In the context of synthesizing spiroxatrine (B1682170) derivatives, the reduction of the carbonyl group of a substituted α-tetralone resulted in agonist activity, particularly in the cis isomer, highlighting the importance of stereochemistry for biological activity. ugent.be

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. In the base-catalyzed aldol reaction of α-tetralone with formaldehyde, the formation of an enolate ion intermediate is proposed. ugent.be This intermediate results from the deprotonation of the α-carbon under basic conditions and subsequently acts as a nucleophile. ugent.be

In the reaction of the hydroxymethyl radical with NO and NO₂, a key proposed intermediate is a vibrationally excited complex formed upon the initial addition of the reactants. lookchem.com The stability and subsequent reaction pathways of this complex are dependent on the reaction conditions. lookchem.com

The synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones via the reaction of amide dianions with epibromohydrin proceeds through a proposed pathway involving a nucleophilic attack followed by intramolecular cyclization. organic-chemistry.org While the specific intermediates are not isolated, their formation is inferred from the final product structure and the regioselectivity of the reaction. organic-chemistry.org

Formaldehyde Surrogate Chemistry in Hydroxymethylation Reactions

Due to the gaseous, reactive, and toxic nature of anhydrous formaldehyde, the use of formaldehyde surrogates is a common and often necessary strategy in hydroxymethylation reactions. nih.gov These surrogates provide a more convenient and safer source of formaldehyde that can be generated in situ.

Aqueous formaldehyde solutions, while practical, can be incompatible with many catalytic systems due to the presence of water and methanol (B129727) stabilizers. nih.gov Paraformaldehyde, a polymeric form of formaldehyde, has limited solubility and a slow depolymerization rate, which can hinder reaction kinetics. nih.gov

To overcome these limitations, bench-stable, soluble, and reactive formaldehyde surrogates have been developed. nih.gov These surrogates, often derived from nitrogen heterocycles, can be triggered to release anhydrous formaldehyde under basic conditions. nih.gov This approach has been shown to substantially speed up hydroxymethylation reactions without compromising selectivity. nih.gov For example, in the hydroxymethylation of activated isoindolinones, a surrogate discovered in the early stages of the study offered reasonable reactivity and was easily removed from the reaction mixture. nih.gov

Table 2: Common Formaldehyde Sources and Their Characteristics

Formaldehyde SourceFormKey Characteristics
Anhydrous FormaldehydeGasHighly reactive, toxic
Aqueous Formaldehyde (Formalin)SolutionContains water and methanol, may be incompatible with some catalysts
ParaformaldehydeSolid PolymerLimited solubility, slow depolymerization can be rate-limiting
Formaldehyde SurrogatesSolid/LiquidBench-stable, soluble, controlled release of formaldehyde

This table summarizes the properties of different formaldehyde sources used in hydroxymethylation reactions.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(Hydroxymethyl)pyrrolidin-2-one, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra provide information on the chemical environment and connectivity of protons. For this compound, the spectrum exhibits distinct signals corresponding to the different sets of hydrogen atoms in the molecule. The protons of the pyrrolidinone ring and the hydroxymethyl group each have characteristic chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound shows distinct peaks for each carbon atom, including the carbonyl carbon, the carbons within the pyrrolidinone ring, and the carbon of the hydroxymethyl group. np-mrd.org Predicted ¹³C NMR data in water suggests specific chemical shifts for the carbon atoms within the molecule. np-mrd.org

Table 1: Representative NMR Data for Pyrrolidinone Derivatives

Compound Nucleus Solvent Chemical Shift (ppm)
2-Pyrrolidinone (B116388) ¹H NMR CDCl₃ -
2-Pyrrolidinone ¹³C NMR - -
N-(2-Hydroxyethyl)-2-pyrrolidone ¹H NMR - 3.75, 3.74, 3.51, 3.44, 2.40, 2.08
1-Methyl-2-pyrrolidinone ¹H NMR - -
Pyrrolidine (B122466) ¹H NMR - -

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of its chemical bonds. Key absorptions include a strong band for the carbonyl (C=O) group of the lactam ring, a broad band for the hydroxyl (O-H) group, and various bands for the C-H and C-N bonds. The precise frequencies of these vibrations provide confirmatory evidence for the compound's structure. For instance, the IR spectrum of the related compound 1-aminopyrrolidin-2-one (B1281494) shows distinct peaks that help in its characterization. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the pyrrolidinone ring. While specific crystallographic data for this compound was not found in the provided results, the technique remains the gold standard for unambiguous structural determination in the solid state. nih.govrsc.org Molecular modeling studies of related compounds, such as 2-(hydroxymethyl)pyrrolidine derivatives, indicate that the hydroxymethyl group can form crucial hydrogen bonds, influencing the molecule's interactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. The exact mass of this compound is 115.06333 u. massbank.eu

Electron ionization (EI) mass spectrometry of N-hydroxymethyl-2-pyrrolidone reveals a characteristic fragmentation pattern. massbank.eu The study of these fragments helps to piece together the structure of the parent molecule. Tandem mass spectrometry (MS/MS) can be used to further analyze these fragments, providing more detailed structural information. nih.gov The fragmentation of related pyrrolidinophenone derivatives often involves the formation of acylium and iminium ions, which can be diagnostic for this class of compounds. wvu.edu

Table 2: Key Mass Spectrometry Data for N-Hydroxymethyl-2-pyrrolidone

Parameter Value Reference
Accession MSBNK-Fac_Eng_Univ_Tokyo-JP004171 massbank.eu
Formula C₅H₉NO₂ massbank.eu
Exact Mass 115.06333 massbank.eu
Instrument Type EI-B massbank.eu
Ionization Energy 70 eV massbank.eu

This table presents data from an electron ionization mass spectrum.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to analyze and purify this compound. sielc.com A reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase with a phosphoric acid modifier can effectively separate this compound. sielc.com For applications requiring mass spectrometry detection, formic acid is substituted for phosphoric acid. sielc.com UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution. sielc.com These techniques are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although derivatization is often necessary due to the compound's polarity and low volatility. nih.gov Derivatization, for example by silylation, converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. The subsequent mass spectrometric detection allows for both qualitative identification based on the fragmentation pattern and quantitative analysis.

Computational and Theoretical Studies of 1 Hydroxymethyl Pyrrolidin 2 One

Quantum Chemical Calculations (DFT, Hybrid Functionals, Basis Sets)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of pyrrolidinone derivatives. These calculations often employ hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach, along with various basis sets like the Pople-style 6-31G* or more extensive sets like 6-311++G(d,p), allows for a balanced and accurate description of the molecule's properties. The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data, such as NMR chemical shifts. nih.govmdpi.comresearchgate.net

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

Molecular electrostatic potential (MEP) maps are another vital tool derived from quantum chemical calculations. researchgate.netresearchgate.netmdpi.comrsc.org The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.netmdpi.com For similar molecules, MEP analysis has been used to understand intermolecular interactions and reactivity patterns. researchgate.netresearchgate.net

Table 1: Representative Electronic Properties of a Pyrrolidinone Derivative (Illustrative) This table is illustrative and based on general findings for related compounds, as specific data for 1-(Hydroxymethyl)pyrrolidin-2-one was not available in the provided search results.

ParameterTypical Calculation LevelSignificance
HOMO EnergyDFT/B3LYP/6-311+G(d,p)Indicates electron-donating ability
LUMO EnergyDFT/B3LYP/6-311+G(d,p)Indicates electron-accepting ability
HOMO-LUMO GapCalculated from HOMO and LUMO energiesRelates to chemical reactivity and stability
Molecular Electrostatic PotentialCalculated from optimized geometryPredicts sites for electrophilic and nucleophilic attack

Quantum chemical calculations can also predict various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the stability of different conformers of a molecule and for predicting the spontaneity and equilibrium of chemical reactions. For flexible molecules like this compound, identifying the lowest energy conformer is crucial for accurate thermodynamic predictions. researchgate.net

Computational studies on related pyrrolidinium-based ionic liquids have successfully used DFT to calculate thermodynamic properties to evaluate ion pair dissociation. sigmaaldrich.com The relative energies of different conformers, calculated at a high level of theory, can be used to determine their population distribution at a given temperature using the Boltzmann distribution.

Table 2: Calculated Thermodynamic Parameters for a Pyrrolidinone Derivative (Illustrative) This table is illustrative. Specific thermodynamic data for this compound would require dedicated calculations.

ParameterDescription
Enthalpy (H)Total heat content of the system
Entropy (S)Measure of the disorder or randomness of the system
Gibbs Free Energy (G)Determines the spontaneity of a process

The electronic and thermodynamic data obtained from quantum chemical calculations are instrumental in predicting a molecule's reactivity and the selectivity of its reactions. The frontier molecular orbitals (HOMO and LUMO) are central to this analysis. For example, a molecule with a high HOMO energy will be a good nucleophile, while one with a low LUMO energy will be a good electrophile.

In a computational study of the reaction mechanism of a 3-pyrrolin-2-one derivative, DFT calculations were employed to map the potential energy surface, which helped in understanding the kinetic and thermodynamic selectivity of the reaction. researchgate.net The molecular electrostatic potential (MEP) also plays a key role in predicting reactivity, as it highlights the regions of a molecule that are most likely to interact with other chemical species. researchgate.netresearchgate.netmdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and the prediction of its spectroscopic properties.

Studies on N-substituted pyrrolidine (B122466) derivatives have shown that a combination of statistical methods and DFT calculations can be used to identify the lowest energy conformers. researchgate.net These studies have also highlighted the presence of weak intramolecular hydrogen bonding that can influence the conformational preferences. researchgate.net For N-(alkoxymethyl)-5(R)-methyl-2-pyrrolidinone derivatives, conformational analysis was key to understanding NMR nonequivalence.

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, have proven to be highly effective in predicting NMR chemical shifts (¹H and ¹³C). nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net By calculating the NMR parameters for different conformers and then taking a Boltzmann-weighted average, it is possible to obtain theoretical spectra that are in excellent agreement with experimental data. researchgate.net This approach can be invaluable for confirming the structure of a molecule and for assigning the signals in its experimental NMR spectrum. researchgate.netmdpi.com

For instance, DFT/GIAO calculations have been successfully applied to determine the chemical shifts of various natural products and organic molecules, aiding in their structural elucidation. researchgate.netresearchgate.net While a specific GIAO-DFT study for this compound is not detailed in the provided search results, the methodology is well-established for this class of compounds.

Computational Insights into Hydrogen Bonding and Intermolecular Interactions

Computational analysis is crucial for understanding the non-covalent interactions that govern the behavior of this compound. The structure of this molecule, featuring a lactam ring and a hydroxymethyl group, presents key sites for hydrogen bonding. The carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors, while the hydroxyl hydrogen serves as a hydrogen bond donor.

Theoretical studies on the related compound, 2-pyrrolidinone (B116388), have provided a foundational understanding of the hydrogen bonding characteristics of the lactam ring. nih.govresearchgate.net These studies, employing methods like quantum chemical analysis and Monte Carlo simulations, have identified various structures ranging from monomers to singly and doubly hydrogen-bonded dimers and even longer hydrogen-bonded chains. nih.govresearchgate.net These chains are responsible for significant features observed in infrared spectroscopy. nih.gov For this compound, the additional hydroxymethyl group introduces further possibilities for complex intermolecular hydrogen bond networks.

The presence of both hydrogen bond donors and acceptors influences the molecule's physical properties and its interactions with biological macromolecules. nih.gov The transfer of such molecules from a solution to the gas phase during certain analytical techniques, like mass spectrometry, can strengthen hydrogen bonds and other electrostatic interactions. nih.gov Computational models help predict these interactions, which are fundamental to the molecule's role in larger chemical and biological systems.

In Silico Screening and Drug Design Principles

In silico screening and computational drug design have become indispensable tools in medicinal chemistry. simulations-plus.com These techniques allow for the rapid evaluation of large libraries of compounds to identify potential drug candidates, saving time and resources compared to traditional methods. simulations-plus.com The pyrrolidin-2-one scaffold, a core component of this compound, is a significant feature in many bioactive molecules and is frequently explored in drug design and development. nih.gov

Computational approaches, including pharmacophore modeling and virtual screening, are used to analyze extensive databases and identify molecules that are likely to interact with a specific biological target. simulations-plus.com Studies on various pyrrolidine derivatives have demonstrated the utility of these methods in identifying potential inhibitors for enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and acetylcholinesterase (AChE). nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. These investigations explore how modifying the chemical structure of a molecule affects its biological activity. For compounds containing the pyrrolidinone core, computational methods are extensively used to build SAR models.

For instance, research on 2-(hydroxymethyl)pyrrolidine-based inhibitors of sphingosine (B13886) kinases (SphK1 and SphK2) involved creating a library of analogues with different lipophilic tails to profile their structure-activity relationships. nih.gov This profiling led to the identification of a potent dual inhibitor. nih.gov Similarly, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have been developed for pyrrolidin-2-one derivatives to predict their inhibitory activity against targets like acetylcholinesterase. researchgate.net These models provide a quantitative correlation between the three-dimensional properties of the molecules and their biological potency, guiding the rational design of new, more effective compounds. researchgate.net

The insights gained from SAR studies on related pyrrolidinone derivatives can inform the potential derivatization of this compound to enhance its interaction with specific biological targets.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.gov This method is widely used to understand ligand-protein interactions and to screen for potential drug candidates. nih.gov The accuracy of docking procedures is often validated by comparing the predicted binding conformation with experimental data from techniques like X-ray crystallography. ijper.org

In studies involving pyrrolidin-2-one derivatives, molecular docking has been instrumental in elucidating their binding modes with various enzymes. For example, docking studies of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE) have shown good binding affinity, with some compounds exhibiting higher docking scores than the standard drug, donepezil. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Molecular modeling of a dual sphingosine kinase inhibitor containing a 2-(hydroxymethyl)pyrrolidine head group revealed essential hydrogen bonds with aspartic acid and serine residues within the enzyme's active site. nih.gov This type of specific interaction analysis is critical for understanding the basis of a compound's inhibitory activity. nih.gov The stability of these docked complexes is often further investigated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein system over time. nih.govscispace.com

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on environmental responsibility is driving the development of green synthetic methods for pyrrolidinone-based structures. Future methodologies will prioritize sustainability, efficiency, and safety.

Green Chemistry Approaches : Research is moving towards the use of environmentally benign solvents, such as ethanol, and green catalysts like citric acid to produce pyrrolidinone derivatives. rsc.orgvjol.info.vn Ultrasound-promoted, one-pot multicomponent reactions represent a significant advance, offering clean reaction profiles, easy work-up procedures, excellent yields, and shorter reaction times. rsc.org The substitution of traditionally used dipolar aprotic solvents like N-methylpyrrolidinone (NMP), which is classified as a substance of very high concern, with safer alternatives like N-butylpyrrolidinone, is also a key area of development. rsc.org

Biocatalysis : The use of enzymes and whole-cell systems for synthesis is a rapidly growing field. Biocatalytic methods, such as using laccase for the stereoselective synthesis of pyrrolidine-2,3-diones, offer high efficiency and stereoselectivity under mild conditions. rsc.orgresearchgate.net Engineered enzymes, like evolved cytochrome P411 variants, can catalyze intramolecular C(sp3)–H amination to construct chiral pyrrolidines with high catalytic efficiency. nih.gov This biological approach can lead to cheaper and more environmentally friendly production routes, for instance, by converting glutamate (B1630785) to 2-pyrrolidone in a two-step enzymatic process. researchgate.net

Flow Chemistry : Continuous flow protocols are being developed for the rapid and scalable synthesis of chiral pyrrolidine (B122466) libraries. rsc.org This methodology allows for superior reaction control, high yields, and excellent diastereoselectivity in significantly reduced reaction times, with demonstrated throughput of several grams per hour, highlighting its potential for large-scale industrial applications. rsc.org

Exploration of Untapped Therapeutic Areas and Biological Targets

The pyrrolidine scaffold is a cornerstone in drug discovery, with derivatives showing a vast spectrum of pharmacological activities. nih.govresearchgate.nettandfonline.com Future work will aim to explore new diseases and biological pathways where these compounds can make a therapeutic difference.

Pyrrolidinone derivatives have established activities as antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant agents. researchgate.net Research has identified their potential to inhibit a range of enzymes critical to disease processes. For example, derivatives have been synthesized to target:

Autotaxin (ATX) , an enzyme implicated in fibrosis, cancer, and liver toxicity. nih.gov

Glycosidase and Aldose Reductase (ALR2) , enzymes involved in the pathology of diabetes. nih.govfrontiersin.org

Lipoxygenases (LOX) , which play a role in inflammation. nih.gov

MDM2 protein , a negative regulator of the p53 tumor suppressor, with deuterated pyrrolidine-based antagonists like idasanutlin (B612072) showing promise in oncology. rsc.org

The exploration of polyhydroxylated pyrrolidines, or aza-sugars, as mimics of carbohydrates is an emerging area for treating metabolic diseases and cancer. nih.gov Furthermore, the structural flexibility of the pyrrolidinone core makes it an ideal candidate for designing inhibitors of protein-protein interactions and targeting novel G-protein coupled receptors (GPCRs), opening up a wide array of previously "undruggable" targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of computational power and chemical synthesis is accelerating drug discovery. AI and machine learning (ML) are becoming indispensable tools for designing the next generation of pyrrolidinone-based molecules.

Computational chemistry has already proven valuable for studying pyrrolidinone structures and reaction mechanisms. researchgate.netresearchgate.net Quantum chemical studies based on density functional theory (DFT) have been used to elucidate the complex, multi-stage synthesis of pyrrolidinedione derivatives, providing insights into reaction barriers and intermediate stability. rsc.orgrsc.org

Building on this foundation, AI and ML models are being deployed for:

Quantitative Structure-Activity Relationship (QSAR) Modeling : To predict the biological activity of novel compounds based on their chemical structure, guiding the synthesis of more potent molecules. researchgate.net

Virtual High-Throughput Screening : To rapidly screen vast virtual libraries of pyrrolidinone derivatives against biological targets, prioritizing the most promising candidates for synthesis and testing.

ADMET Prediction : To forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, reducing late-stage failures in drug development. rsc.org

These in silico methods allow for a more rational and targeted approach to drug design, saving time and resources while increasing the probability of success.

Innovations in Chiral Pyrrolidinone Synthesis for Enantiopure Compounds

The biological activity of many therapeutic agents is intrinsically linked to their three-dimensional structure. Consequently, the development of methods to produce single enantiomers of chiral pyrrolidinones is of paramount importance. nih.gov

Significant innovations in asymmetric synthesis are enabling precise control over stereochemistry:

Asymmetric Organocatalysis : The use of small, chiral organic molecules as catalysts has revolutionized enantioselective synthesis. nih.govnih.gov Proline and its derivatives, including diarylprolinol silyl (B83357) ethers, are particularly effective catalysts for creating complex chiral architectures. nih.govacs.orgmdpi.com

Metal-Catalyzed Asymmetric Cycloadditions : The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with high stereocontrol. mappingignorance.orgua.es Chiral ligands combined with metal catalysts, such as silver (Ag) and rhodium (Rh), can direct these reactions to produce specific enantiomers with high selectivity. mappingignorance.orgthieme-connect.deorganic-chemistry.org

Biocatalysis for Chirality : Engineered enzymes offer an unparalleled level of stereoselectivity. nih.gov Biocatalytic approaches can create highly functionalized and stereochemically pure pyrrolidines under mild, environmentally friendly conditions. rsc.orgresearchgate.net

Deuterium (B1214612) Labeling : A novel strategy combines catalytic H/D exchange with asymmetric 1,3-dipolar cycloaddition to create α-deuterated chiral pyrrolidine derivatives. rsc.org This site-specific incorporation of deuterium can improve the pharmacokinetic properties of drug candidates. rsc.org

These advanced synthetic tools provide chemists with the ability to construct enantiopure pyrrolidinone compounds with desired biological activities while minimizing potential off-target effects from other stereoisomers.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening

To fully explore the therapeutic potential of the pyrrolidinone scaffold, researchers are leveraging the power of scale and automation.

Combinatorial Chemistry : This approach enables the rapid synthesis of large libraries containing thousands to millions of structurally related compounds in a single process. wikipedia.org By applying combinatorial strategies to the pyrrolidinone core, researchers can systematically vary substituents to create a vast and diverse collection of molecules for biological testing. nih.gov Encoded library technologies, where each compound on a solid support is linked to a chemical "tag" that records its synthetic history, have proven to be a highly efficient method for identifying potent enzyme inhibitors from these large collections. nih.gov

High-Throughput Screening (HTS) : HTS platforms are essential for evaluating the massive compound libraries generated through combinatorial synthesis. nih.gov These automated systems can rapidly test each compound for activity against a specific biological target, such as an enzyme or receptor. This synergy allows for the efficient identification of "hits" from a large pool of candidates.

Fragment-Based Drug Discovery (FBDD) : In this strategy, smaller, low-complexity molecules (fragments) that bind weakly to a target are identified. acs.org These fragment hits, which can contain a pyrrolidine core, are then optimized and "grown" or linked together to create a more potent, high-affinity lead compound. This approach provides an efficient path to novel therapeutics by building them from the ground up. acs.org

The integration of these synergistic technologies provides a powerful engine for drug discovery, enabling the systematic exploration of chemical space around the 1-(hydroxymethyl)pyrrolidin-2-one scaffold to uncover novel therapeutic agents.

Q & A

Q. What experimental strategies are recommended for synthesizing 1-(Hydroxymethyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

While direct synthesis data for this compound are limited, analogous methods for substituted pyrrolidinones suggest using nucleophilic substitution or catalytic domino reactions. For example:

  • Nucleophilic substitution : Reacting pyrrolidin-2-one with hydroxymethylating agents (e.g., formaldehyde derivatives) under basic conditions. Adjust reaction time, temperature (e.g., 60–80°C), and stoichiometry to optimize yield .
  • Catalytic domino reactions : Adapt iodine-catalyzed three-component reactions (e.g., γ-butyrolactam, aldehydes, and thiophenols) to introduce hydroxymethyl groups. Monitor catalyst loading (5–10 mol%) and solvent polarity (e.g., DMF or acetonitrile) to control regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR peaks to confirm the hydroxymethyl group (e.g., δ ~3.5–4.0 ppm for CH2_2OH) and lactam carbonyl (δ ~175–180 ppm) .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 210–230 nm) and a C18 column. Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ = 130.1 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Follow guidelines for structurally similar pyrrolidinones (e.g., 1-Methyl-2-pyrrolidinone):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Training : Document lab-specific procedures for solvent preparation and emergency response .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or spectroscopic data for this compound derivatives?

Address discrepancies through systematic analysis:

  • Yield variations : Compare reaction kinetics under different catalysts (e.g., Pd vs. Cu) or leaving groups (e.g., iodide vs. bromide). For example, aryl iodides typically yield higher efficiency (~85%) than bromides (~59%) due to better leaving-group ability .
  • Spectral anomalies : Use 2D NMR (e.g., HSQC, HMBC) to distinguish stereoisomers or hydrate forms. Cross-validate with computational modeling (DFT) for predicted chemical shifts .

Q. What mechanistic insights guide the design of catalytic systems for functionalizing this compound?

  • Iodine catalysis : In domino reactions, iodine activates aldehydes via electrophilic interaction, enabling nucleophilic attack by thiophenols. Probe intermediates using in situ IR or trapping experiments .
  • Enzymatic modification : Explore lipase-mediated regioselective acylation of the hydroxymethyl group. Optimize solvent (e.g., tert-butanol) and water activity to enhance enantioselectivity .

Q. How can computational modeling predict the biological activity or stability of this compound derivatives?

  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with target proteins (e.g., CRF-1 receptors). Validate with in vitro assays for binding affinity .
  • Degradation pathways : Simulate hydrolysis kinetics under physiological pH (4–8) using QSPR models. Correlate with experimental stability studies in buffer solutions .

Q. What methodologies are effective for evaluating the pharmacological potential of this compound analogs?

  • In vitro toxicity : Assess lipid peroxidation inhibition (e.g., TBARS assay) and cytotoxicity (MTT assay) in HepG2 cells. Compare IC50_{50} values against reference antioxidants .
  • Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains. Structure-activity relationships (SARs) can highlight substituent effects on potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.